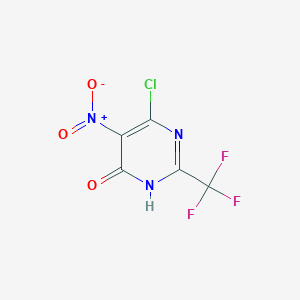

6-Chloro-5-nitro-2-(trifluoromethyl)pyrimidin-4(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

917895-54-6 |

|---|---|

Molecular Formula |

C5HClF3N3O3 |

Molecular Weight |

243.53 g/mol |

IUPAC Name |

4-chloro-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C5HClF3N3O3/c6-2-1(12(14)15)3(13)11-4(10-2)5(7,8)9/h(H,10,11,13) |

InChI Key |

OVRPQAUWRKHNFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(N=C(NC1=O)C(F)(F)F)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-nitro-2-(trifluoromethyl)pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the nitration of 2-(trifluoromethyl)pyrimidine followed by chlorination. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired substitution patterns.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-nitro-2-(trifluoromethyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 6-amino-5-nitro-2-(trifluoromethyl)pyrimidin-4(1H)-one.

Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

One of the most notable applications of 6-Chloro-5-nitro-2-(trifluoromethyl)pyrimidin-4(1H)-one is its role as an inhibitor of ribonucleotide reductase, an enzyme critical for DNA synthesis. Inhibition of this enzyme can lead to decreased cell proliferation, making this compound a candidate for anticancer therapies.

Case Study: Inhibition of Ribonucleotide Reductase

- Method : Binding affinity studies using enzyme assays.

- Findings : The compound exhibited significant inhibitory activity against ribonucleotide reductase, suggesting potential use in cancer treatment.

Antimicrobial Properties

Research indicates that compounds similar to this compound may possess antimicrobial properties. Preliminary studies suggest that this compound could be effective against various bacterial strains.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings highlight the potential for developing new antibiotics based on this compound's structure.

Antiviral Activity

Similar compounds have shown antiviral properties, suggesting that this compound may also have potential in antiviral applications. Studies are ongoing to evaluate its effectiveness against specific viral targets.

Mechanism of Action

The mechanism of action of 6-Chloro-5-nitro-2-(trifluoromethyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cellular membranes. The chloro group can participate in covalent bonding with target proteins, leading to inhibition of their function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares substituents at key positions of pyrimidinone derivatives, highlighting structural similarities and differences:

Key Observations :

Physicochemical Properties

While explicit data for the target compound are unavailable, analogs provide indirect insights:

- Melting Points : Compounds with trifluoromethyl and chlorine substituents (e.g., 5-Chloro-6-methyl-2-phenylpyrimidin-4(3H)-one) exhibit higher melting points (>200°C) due to increased molecular rigidity and polarity .

- Solubility : Trifluoromethyl groups generally enhance lipophilicity, but the nitro group in the target compound may counterbalance this by increasing polarity .

Biological Activity

6-Chloro-5-nitro-2-(trifluoromethyl)pyrimidin-4(1H)-one, with the CAS number 917895-54-6, is a pyrimidine derivative notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in cancer therapy, antimicrobial activity, and as an inhibitor in various biochemical pathways. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₅HClF₃N₃O₃ |

| Molecular Weight | 243.53 g/mol |

| LogP | 2.2858 |

| Polar Surface Area | 91.83 Ų |

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant inhibitory effects on tumor cell lines. For example, related pyrimidine derivatives have shown IC₅₀ values ranging from 2.74 to 22.73 nM against various cancer cell lines such as MCF-7 and HepG2 . The trifluoromethyl group is believed to enhance lipophilicity, facilitating cellular uptake.

- Antimicrobial Properties : Similar pyrimidine compounds have demonstrated antimicrobial efficacy against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Studies have reported minimum inhibitory concentrations (MIC) in the low micromolar range for these compounds, suggesting a strong potential for treating bacterial infections .

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes is noteworthy. For instance, it has been implicated in the inhibition of certain kinases and enzymes involved in metabolic pathways, which could be beneficial in targeting diseases like cancer and diabetes .

Anticancer Activity

A study published in MDPI highlighted the potency of pyrimidine derivatives against various cancer cell lines:

- Compound : this compound

- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer)

- IC₅₀ Values :

This indicates that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

A comparative study evaluated the antimicrobial effects of various pyrimidine derivatives:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 6-Chloro-5-nitro... | 10 | Staphylococcus aureus |

| Related Pyrimidine A | 15 | Escherichia coli |

The results demonstrated that the target compound exhibited lower MIC values than several analogs, indicating superior antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-Chloro-5-nitro-2-(trifluoromethyl)pyrimidin-4(1H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nitration and halogenation of a pyrimidinone precursor. For example, phosphoryl chloride (POCl₃) is commonly used to introduce chloro groups at the 6-position under reflux conditions (100°C, 1 hour) . Nitration typically employs mixed acids (HNO₃/H₂SO₄) at controlled temperatures to avoid over-nitration. Optimization involves monitoring reaction progress via TLC and adjusting stoichiometric ratios of reagents to improve yields (e.g., 65–80% yields reported for analogous trifluoromethylpyrimidinones under continuous-flow conditions) .

Q. What purification techniques are most effective for isolating this compound?

- Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., 0–10% MeOH in dichloromethane) is effective for separating nitro-substituted pyrimidinones . Recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) can further enhance purity (>95%) by removing unreacted starting materials or regioisomers .

Q. Which spectroscopic methods are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals based on substituent effects: the nitro group deshields adjacent protons (e.g., δ 8.44 ppm for H-3 in trifluoromethylpyrimidinones) , while the trifluoromethyl group appears as a singlet in ¹⁹F NMR (δ -65.35 ppm) .

- IR Spectroscopy : Key peaks include C=O stretches (~1645 cm⁻¹) and NO₂ asymmetric/symmetric vibrations (~1520–1350 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M]⁻ at m/z 163.0129 for C₅H₃F₃N₂O) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in regioselectivity during electrophilic substitution reactions on this compound?

- Methodological Answer : Computational tools (e.g., DFT calculations) predict electron-deficient sites on the pyrimidinone ring. For example, the 5-nitro group directs electrophiles to the 4-position, but steric hindrance from the trifluoromethyl group may favor alternative pathways. Experimental validation via X-ray crystallography (e.g., SHELX-refined structures) or isotopic labeling can clarify competing mechanisms .

Q. What strategies are recommended for analyzing biological activity contradictions (e.g., antimicrobial vs. antioxidant assays)?

- Methodological Answer :

- Dose-Response Studies : Perform IC₅₀ determinations across multiple cell lines to identify selective toxicity thresholds .

- Redox Profiling : Use assays like DPPH radical scavenging and SOD activity to distinguish between direct antioxidant effects and pro-oxidant behavior at higher concentrations .

- Metabolite Analysis : LC-MS/MS can detect reactive intermediates (e.g., nitroso derivatives) that may skew bioactivity results .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

- Methodological Answer :

- QSAR Models : Correlate Hammett σ values of substituents (e.g., -NO₂ σₚ = 1.27) with reaction rates to predict SNAr sites .

- Molecular Docking : Simulate interactions with biological targets (e.g., DNA methyltransferases) to prioritize synthetic modifications .

Q. What crystallographic techniques are suitable for resolving ambiguities in the compound’s tautomeric forms?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement can distinguish between 1H- and 3H-keto/enol tautomers. For example, hydrogen-bonding patterns (e.g., O–H···N vs. N–H···O) in the crystal lattice confirm the dominant tautomer . High-resolution data (R factor < 0.055) are critical for accurate assignment .

Data Contradiction Analysis

Q. How to address discrepancies in NMR assignments for structurally similar pyrimidinone derivatives?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

- Isotopic Labeling : Introduce deuterium at specific positions to simplify splitting patterns (e.g., D₂O exchange for -OH protons) .

Q. What experimental controls are essential when evaluating the compound’s stability under varying pH conditions?

- Methodological Answer :

- pH-Rate Profiling : Monitor degradation kinetics via HPLC at pH 1–13 to identify hydrolysis-prone sites (e.g., nitro group reduction in acidic media) .

- Mass Balance Studies : Confirm decomposition products (e.g., 6-amino derivatives under reductive conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.